molecular formula C9H9NO2 B12884088 7-Amino-3-methylbenzofuran-6-ol

7-Amino-3-methylbenzofuran-6-ol

Cat. No.: B12884088
M. Wt: 163.17 g/mol
InChI Key: DTPJYEGIQWTFRK-UHFFFAOYSA-N
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Description

7-Amino-3-methylbenzofuran-6-ol: is a compound belonging to the benzofuran family, which is known for its diverse biological activities. . The presence of an amino group at the 7th position and a hydroxyl group at the 6th position in the benzofuran ring makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3-methylbenzofuran-6-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring system . This method is advantageous due to its high yield and fewer side reactions.

Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high purity and yield. The use of proton quantum tunneling in the construction of benzofuran rings is one such method that has been found to be efficient for industrial purposes .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-3-methylbenzofuran-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted benzofuran compounds .

Scientific Research Applications

Chemistry: In chemistry, 7-Amino-3-methylbenzofuran-6-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: The compound exhibits significant biological activities, making it a valuable tool in biological research. It has been studied for its potential anti-tumor, antibacterial, and anti-viral properties .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives have shown promise as anticancer agents and antiviral drugs .

Industry: The compound is also used in the development of new materials and industrial chemicals. Its unique properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 7-Amino-3-methylbenzofuran-6-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its observed biological effects. For example, its anti-tumor activity may be attributed to the inhibition of key enzymes involved in cell proliferation . Additionally, its antibacterial and antiviral activities are likely due to its ability to disrupt microbial cell membranes and inhibit viral replication .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both amino and hydroxyl groups on the benzofuran ring. This unique substitution pattern enhances its biological activity and makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

7-amino-3-methyl-1-benzofuran-6-ol

InChI

InChI=1S/C9H9NO2/c1-5-4-12-9-6(5)2-3-7(11)8(9)10/h2-4,11H,10H2,1H3

InChI Key

DTPJYEGIQWTFRK-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C=CC(=C2N)O

Origin of Product

United States

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